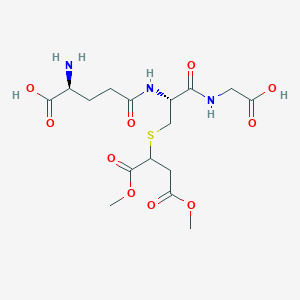
2-S-Glutathionyl Dimethyl Succinate (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-S-Glutathionyl Dimethyl Succinate (Mixture of Diastereomers) is a compound formed by the conjugation of glutathione with dimethyl succinate. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of diastereomers adds complexity to its structure and behavior, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-S-Glutathionyl Dimethyl Succinate involves the esterification of succinic acid to form dimethyl succinate, followed by the conjugation with glutathione. The esterification process typically involves the use of catalysts and specific reaction conditions to achieve high yields. For instance, the esterification of succinic acid can be carried out using a fixed bed reactor combined with distillation .
Industrial Production Methods: Industrial production of dimethyl succinate, a precursor to 2-S-Glutathionyl Dimethyl Succinate, involves processes such as reactive distillation and the use of tubular reactors. These methods are designed to optimize the reaction conditions and separation processes to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-S-Glutathionyl Dimethyl Succinate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the glutathione moiety, which can participate in redox reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving 2-S-Glutathionyl Dimethyl Succinate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH and temperature, play a crucial role in determining the reaction pathways and products formed.
Major Products: The major products formed from the reactions of 2-S-Glutathionyl Dimethyl Succinate depend on the specific reaction conditions. For example, the reaction with glutathione can yield a mixture of diastereomers .
Applications De Recherche Scientifique
2-S-Glutathionyl Dimethyl Succinate has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used to study the reactivity of glutathione conjugates and their potential as intermediates in various chemical reactions.
Biology: In biological research, 2-S-Glutathionyl Dimethyl Succinate is investigated for its role in cellular redox processes and its potential as a biomarker for oxidative stress.
Medicine: In medicine, the compound is explored for its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress and inflammation .
Industry: In the industrial sector, 2-S-Glutathionyl Dimethyl Succinate is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of 2-S-Glutathionyl Dimethyl Succinate involves its interaction with cellular thiols and redox-active molecules. The glutathione moiety can undergo redox reactions, influencing cellular redox balance and signaling pathways. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors involved in redox regulation .
Comparaison Avec Des Composés Similaires
- Dimethyl Fumarate
- Monomethyl Fumarate
- Methylhydrogen Fumarate
Comparison: 2-S-Glutathionyl Dimethyl Succinate is unique due to its specific conjugation with glutathione, which imparts distinct redox properties and reactivity. Compared to similar compounds like dimethyl fumarate and monomethyl fumarate, 2-S-Glutathionyl Dimethyl Succinate exhibits different reactivity patterns and biological effects .
Propriétés
Formule moléculaire |
C16H25N3O10S |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,4-dimethoxy-1,4-dioxobutan-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H25N3O10S/c1-28-13(23)5-10(16(27)29-2)30-7-9(14(24)18-6-12(21)22)19-11(20)4-3-8(17)15(25)26/h8-10H,3-7,17H2,1-2H3,(H,18,24)(H,19,20)(H,21,22)(H,25,26)/t8-,9-,10?/m0/s1 |
Clé InChI |
HROUCKBOKAXXIU-XMCUXHSSSA-N |
SMILES isomérique |
COC(=O)CC(C(=O)OC)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canonique |
COC(=O)CC(C(=O)OC)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429661.png)

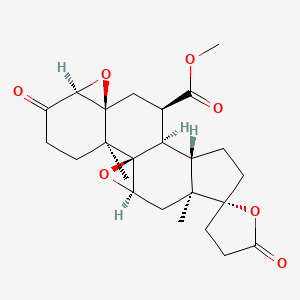
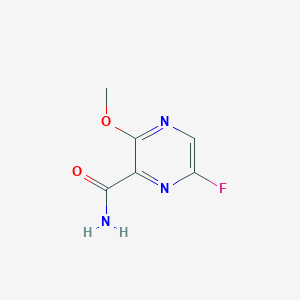

![7-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13429679.png)
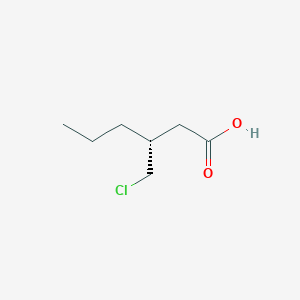

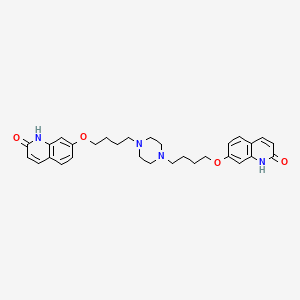
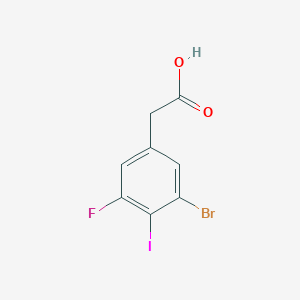


![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13429737.png)

